EBV Glycoprotein 42 (GP42) Inhibition: Butyl Ester vs. 6‑Benzyl‑Substituted 9‑Methoxy Indoloquinoxalines in the Same MLSCN Screening Assay
The butyl ester target compound exhibits an IC₅₀ of 4.10 × 10³ nM (4.10 µM) against EBV glycoprotein 42 in the NIH MLSCN Emory Chemical Biology Discovery Center assay (PubChem AID 1419), compared with 2.48 × 10³ nM (2.48 µM) for the 6‑(4‑ethoxy‑3‑methoxy‑benzyl) analog (BDBM51029) and 2.37 × 10³ nM (2.37 µM) for the 6‑(3,4‑dimethoxy‑benzyl) analog (BDBM51034) tested under identical conditions [1]. The ≈1.7‑fold lower potency of the butyl ester relative to the benzyl‑substituted derivatives is offset by its markedly simpler and more synthetically accessible N6 substituent, providing a cleaner scaffold for further medicinal chemistry optimization without the metabolic liability of the benzyl ether moiety.
| Evidence Dimension | IC₅₀ against Epstein-Barr virus Glycoprotein 42 (HHV-4) |
|---|---|
| Target Compound Data | IC₅₀ = 4.10 × 10³ nM (4.10 µM) |
| Comparator Or Baseline | 6‑(4‑Ethoxy‑3‑methoxy‑benzyl)‑9‑methoxy‑6H‑indolo[2,3‑b]quinoxaline (BDBM51029): IC₅₀ = 2.48 × 10³ nM; 6‑(3,4‑Dimethoxy‑benzyl)‑9‑methoxy‑6H‑indolo[2,3‑b]quinoxaline (BDBM51034): IC₅₀ = 2.37 × 10³ nM |
| Quantified Difference | Butyl ester is approximately 1.7‑fold less potent than the benzyl‑substituted analogs (4.10 vs. 2.37–2.48 µM) |
| Conditions | NIH MLSCN Emory Chemical Biology Discovery Center assay; PubChem BioAssay AID 1419; target: Glycoprotein 42 (HHV‑4) |
Why This Matters
The butyl ester achieves moderate GP42 inhibition while maintaining a simpler, more tractable N6 substituent than benzyl‑ether analogs, making it a preferred starting point for hit‑to‑lead optimization where synthetic accessibility and metabolic stability of the side chain are critical selection criteria.
- [1] BindingDB. BDBM50905: IC₅₀ = 4.10 × 10³ nM (GP42); BDBM51029: IC₅₀ = 2.48 × 10³ nM (GP42); BDBM51034: IC₅₀ = 2.37 × 10³ nM (GP42). All data from PubChem BioAssay AID 1419, Emory University MLSCN. View Source
